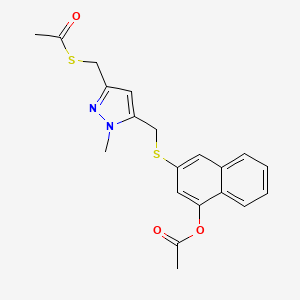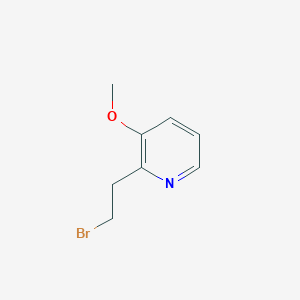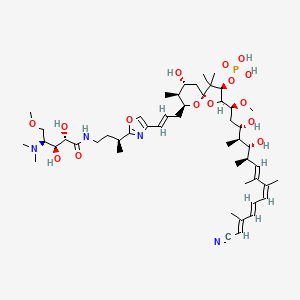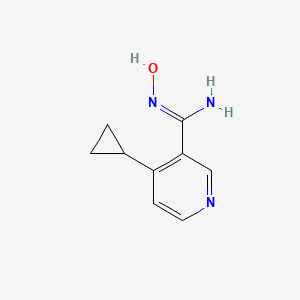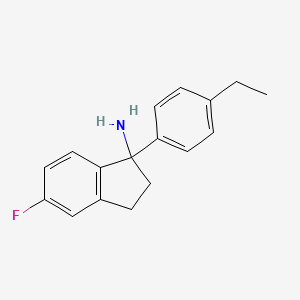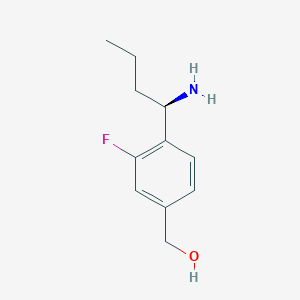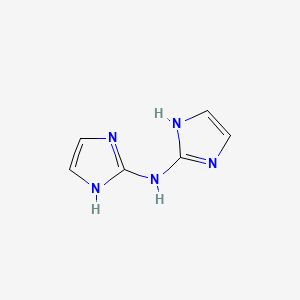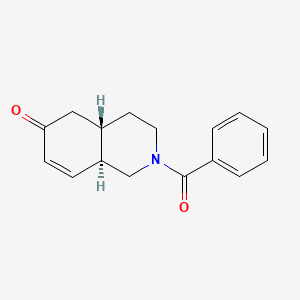
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is a chiral compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is known for its unique structural features, which include a benzoyl group attached to a hexahydroisoquinolinone core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzoyl chloride with a hexahydroisoquinoline derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinolinones .
科学的研究の応用
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, modulating their activity. The hexahydroisoquinolinone core may also play a role in binding to biological macromolecules, influencing cellular processes .
類似化合物との比較
Similar Compounds
(4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan: A compound with a similar hexahydroisoquinoline core but different substituents.
4,7-Dimethyl-3,4,4a,5,8,8a-Hexahydro-2-Chromen-4,8-Diols: Compounds with a hexahydrochromene skeleton and varying aromatic moieties.
Uniqueness
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is unique due to its specific stereochemistry and the presence of a benzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(4aS,8aR)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6-one |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14+/m0/s1 |
InChIキー |
KIGUODXTRRRCCD-UONOGXRCSA-N |
異性体SMILES |
C1CN(C[C@@H]2[C@@H]1CC(=O)C=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


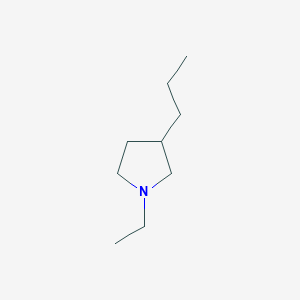
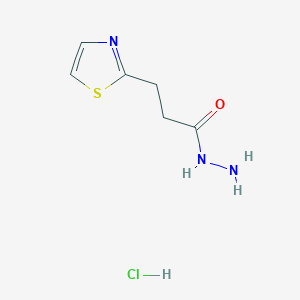

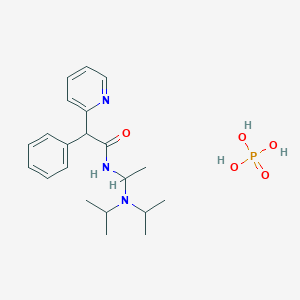
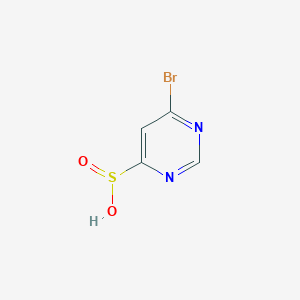
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
